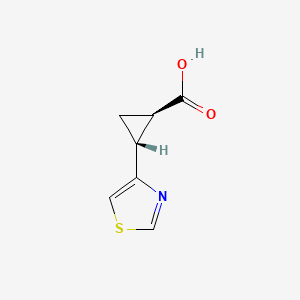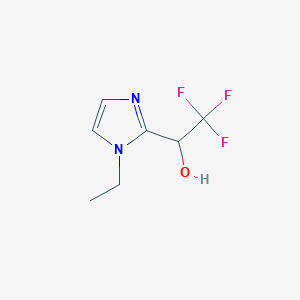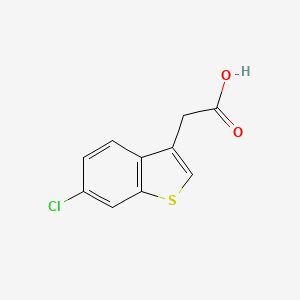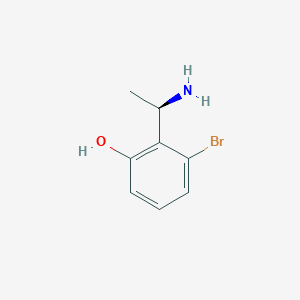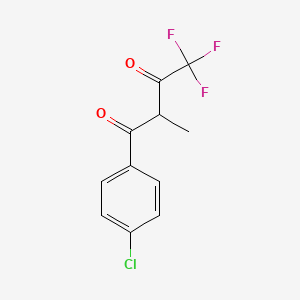
(2s)-1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2s)-1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2s)-1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol typically involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenols and aldehydes or ketones.
Introduction of the Propanol Group: The propanol group can be introduced via reduction of the corresponding ketone or aldehyde using reagents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes to alcohols.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products
The major products depend on the type of reaction. For example, oxidation may yield ketones or carboxylic acids, while reduction typically yields alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of (2s)-1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran: The parent compound with a similar core structure.
2,3-Dihydrobenzofuran: A closely related compound with similar properties.
Propanol Derivatives: Compounds with similar functional groups.
Uniqueness
(2s)-1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol is unique due to its specific stereochemistry and the presence of both the benzofuran ring and the propanol group, which may confer distinct biological and chemical properties.
Eigenschaften
Molekularformel |
C11H14O2 |
|---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
(2S)-1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ol |
InChI |
InChI=1S/C11H14O2/c1-8(12)6-9-2-3-11-10(7-9)4-5-13-11/h2-3,7-8,12H,4-6H2,1H3/t8-/m0/s1 |
InChI-Schlüssel |
PAUQQZGWFWYOSF-QMMMGPOBSA-N |
Isomerische SMILES |
C[C@@H](CC1=CC2=C(C=C1)OCC2)O |
Kanonische SMILES |
CC(CC1=CC2=C(C=C1)OCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




